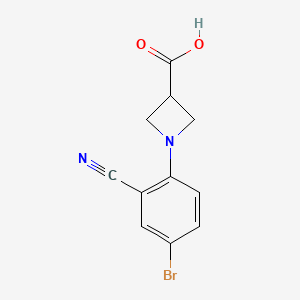

1-(4-Bromo-2-cyanophenyl)azetidine-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Bromo-2-cyanophenyl)azetidine-3-carboxylic acid is a chemical compound with the molecular formula C11H9BrN2O2 and a molecular weight of 281.11 g/mol . It is characterized by the presence of a bromine atom, a cyano group, and an azetidine ring, which contribute to its unique chemical properties .

Métodos De Preparación

The synthesis of 1-(4-Bromo-2-cyanophenyl)azetidine-3-carboxylic acid typically involves multi-step organic reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve large-scale batch processes with stringent control over reaction parameters to maintain consistency and quality .

Análisis De Reacciones Químicas

Substitution Reactions at the Bromine Site

The bromine atom on the aromatic ring is a prime site for nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed cross-coupling reactions.

-

Mechanistic Insight : The electron-withdrawing cyano group activates the aromatic ring for NAS by destabilizing the transition state. Cross-coupling reactions typically require palladium catalysts and mild heating (60–100°C) .

Functional Group Transformations

The nitrile and carboxylic acid groups enable diverse reactivity:

Nitrile Group Reactions

| Reaction Type | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Hydrolysis | H₂SO₄ (concentrated), H₂O, heat | Conversion to carboxylic acid | |

| Reduction | LiAlH₄ or H₂/Pd | Reduction to primary amine |

Carboxylic Acid Reactions

| Reaction Type | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Esterification | SOCl₂, ROH | Formation of esters (e.g., methyl ester) | |

| Amide Formation | EDCl, HOBt, amine | Synthesis of amide derivatives |

-

Key Observation : The carboxylic acid can act as a directing group for ortho-functionalization of the aromatic ring under specific conditions .

Azetidine Ring Reactivity

The strained four-membered azetidine ring undergoes selective ring-opening or functionalization:

| Reaction Type | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Ring-Opening | H₂O/H⁺ or NH₃ | Formation of γ-amino acid |

Aplicaciones Científicas De Investigación

Chemistry

1-(4-Bromo-2-cyanophenyl)azetidine-3-carboxylic acid serves as a versatile building block in organic synthesis. It is utilized in the following ways:

- Synthesis of Complex Molecules : The compound can be modified to create more complex structures, making it valuable in the development of new materials and chemicals.

- Reagent in Organic Reactions : It acts as a reagent for various organic transformations, facilitating the synthesis of other compounds.

Biology

The biological activities of this compound are under investigation, particularly its interactions with biological systems:

- Enzyme Interaction Studies : The compound's bromine and cyano substituents may enhance its binding affinity to specific enzymes or receptors, potentially leading to the discovery of new biochemical pathways .

Medicine

Research is ongoing to explore the therapeutic potential of this compound:

- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties. For instance, compounds similar to this compound have shown significant inhibition against various cancer cell lines in vitro assays conducted by the National Cancer Institute (NCI) .

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer properties of various compounds related to this compound. In vitro tests demonstrated that certain derivatives exhibited significant cytotoxicity against leukemia and CNS cancer cell lines, suggesting that modifications to this scaffold could yield promising anticancer agents .

Case Study 2: Synthesis Methodologies

The synthesis of this compound typically involves multi-step organic reactions. Researchers have documented various methodologies that optimize yield and purity, which are critical for further applications in research and industry .

Mecanismo De Acción

The mechanism of action of 1-(4-Bromo-2-cyanophenyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets. The bromine and cyano groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity . The azetidine ring contributes to the compound’s stability and reactivity, facilitating its biological effects .

Comparación Con Compuestos Similares

1-(4-Bromo-2-cyanophenyl)azetidine-3-carboxylic acid can be compared with other similar compounds, such as:

1-(4-Chloro-2-cyanophenyl)azetidine-3-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.

1-(4-Fluoro-2-cyanophenyl)azetidine-3-carboxylic acid: Contains a fluorine atom instead of bromine.

1-(4-Iodo-2-cyanophenyl)azetidine-3-carboxylic acid: Features an iodine atom in place of bromine.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Actividad Biológica

1-(4-Bromo-2-cyanophenyl)azetidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. The presence of the azetidine ring and various functional groups, such as bromine and cyano, suggests a diverse range of interactions with biological targets. This article provides an overview of the compound's biological activity, including its mechanism of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C11H9BrN2O2

- Molecular Weight : Approximately 276.1 g/mol

- Structure : The compound features an azetidine ring, a carboxylic acid group, and substituents that enhance its reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The bromine and cyano groups are critical for binding affinity and selectivity towards these molecular targets. Research indicates that the compound may modulate enzymatic activities, potentially influencing pathways involved in cancer progression and inflammation.

Anticancer Activity

Studies have shown that derivatives containing azetidine rings exhibit significant anticancer properties. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| MCF-7 (breast cancer) | 0.65 | Doxorubicin |

| HCT-116 (colon cancer) | 5.13 | Doxorubicin |

| U-937 (leukemia) | 0.19 | Doxorubicin |

These findings suggest that the compound may induce apoptosis in cancer cells, which is a crucial mechanism for anticancer agents .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies indicate that it exhibits activity against various bacterial strains, suggesting potential applications in treating infections.

Study 1: Anticancer Evaluation

In a recent study, researchers synthesized several derivatives of azetidine compounds and evaluated their anticancer activities. Among these, this compound showed promising results with an IC50 value of 0.65 µM against MCF-7 cells. Flow cytometry analysis revealed that the compound triggered apoptosis through caspase activation pathways .

Study 2: Enzyme Interaction

Another investigation focused on the interaction of this compound with specific enzymes involved in inflammatory responses. The results indicated that it could act as a modulator of bradykinin B1 receptors, potentially providing therapeutic benefits in inflammatory diseases .

Propiedades

IUPAC Name |

1-(4-bromo-2-cyanophenyl)azetidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O2/c12-9-1-2-10(7(3-9)4-13)14-5-8(6-14)11(15)16/h1-3,8H,5-6H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWFANZUNIALHTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=C(C=C(C=C2)Br)C#N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.